 
            | REACTION_CXSMILES | C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[CH3:19])[C:13]([OH:15])=O)([O-:9])=[O:8].ClCCl.[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O1CCCC1.CN(C)C=O>[CH3:19][C:18]1[CH:17]=[CH:16][C:12]([C:13]([NH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:15])=[CH:11][C:10]=1[N+:7]([O-:9])=[O:8] | 
| Name | |
| Quantity | 
                                                                                    3 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C(=O)Cl)(=O)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C=1C=C(C(=O)O)C=CC1C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    125 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.5 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CN(C=O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5.2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    25 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After 16 hours of stirring at room temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the solvent was removed by rotary evaporator under reduced pressure                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                The residue was redissolved in fresh tetrahydrofuran (100 mL)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                recooled to ice bath                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                the mixture was concentrated to half-volume by rotary evaporator                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the residue stirred in water (200 mL)                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                After several hours                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the precipitate was filtered off                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                rinsed three times with water                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried                                                                             | 
| Reaction Time | 1 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC1=C(C=C(C(=O)NC2=CC=CC=C2)C=C1)[N+](=O)[O-]                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 6.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |